Methyl 4-chloro-5-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-methoxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methoxyquinoline-6-carboxylate typically involves the reaction of 4-chloro-5-methoxyquinoline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 4-chloro-5-methoxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
- Methyl 4-chloroquinoline-6-carboxylate
- Methyl 5-methoxyquinoline-6-carboxylate
- 4-Chloro-5-methoxyquinoline
Comparison: Methyl 4-chloro-5-methoxyquinoline-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-7(12(15)17-2)3-4-9-10(11)8(13)5-6-14-9/h3-6H,1-2H3 |
InChI Key |
JRHJJYYGAJCCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=NC=CC(=C21)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.